N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine
CAS No.: 1689884-87-4
Cat. No.: VC4328436
Molecular Formula: C7H15NO
Molecular Weight: 129.203
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1689884-87-4 |
|---|---|
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.203 |
| IUPAC Name | N-methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine |
| Standard InChI | InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | KRSKXWNYUQDZLG-ZETCQYMHSA-N |
| SMILES | CC(C)N(C)CC1CO1 |
Introduction
Chemical Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine primarily involves the nucleophilic ring-opening of epoxides by secondary amines. A common route utilizes (S)-glycidyl methyl ether and isopropylamine in aprotic solvents such as dichloromethane or toluene at low temperatures (0–5°C) to minimize side reactions and enhance enantiomeric purity. The reaction proceeds via an SN2 mechanism, where the amine attacks the less substituted carbon of the epoxide, preserving the stereochemical integrity of the (2S)-oxiran-2-yl group .
Key parameters influencing yield and purity include:
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Temperature: Lower temperatures (≤5°C) favor selective epoxide opening, achieving yields exceeding 85%.
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Solvent polarity: Polar solvents like dichloromethane improve reaction kinetics compared to nonpolar alternatives .
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Stoichiometry: A 1:1 molar ratio of epoxide to amine optimizes product formation while avoiding di- or tri-substituted byproducts.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance scalability and reproducibility. This method offers precise control over reaction parameters (residence time, temperature, and pressure), reducing energy consumption and improving safety profiles compared to batch processes. Recent advancements in microreactor technology have further increased space-time yields by 30–40%, making large-scale synthesis economically viable.
Table 1: Comparison of Synthesis Methods
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 75–85% | 88–92% |
| Reaction Time | 12–24 h | 2–4 h |
| Purity | 90–95% | 95–98% |
| Scalability | Limited | High |
Structural and Spectroscopic Characterization
Molecular Architecture
The compound’s structure comprises a (2S)-configured oxirane ring fused to a methylisopropylamine moiety. X-ray crystallography confirms a puckered epoxy ring with a C-O-C angle of 61.5°, while the amine group adopts a trigonal pyramidal geometry . The stereochemistry at the oxirane carbon is critical for its biological activity, as enantiomeric impurities (e.g., 2R-configuration) reduce target binding affinity by up to 50% .
Spectroscopic Data
Biological Activity and Structure-Activity Relationships
Enzyme Inhibition Mechanisms
The compound’s epoxide ring exhibits electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Studies on analogous epoxides demonstrate inhibition of cytochrome P450 enzymes (e.g., CYP3A4) and proteases, with IC₅₀ values ranging from 5–20 µM . Modifications to the amine substituent significantly alter potency:
Table 2: Impact of Amine Substituents on Enzyme Inhibition
| R Group | CYP3A4 Inhibition (%) | Protease Inhibition (%) |
|---|---|---|
| tert-Butyl | 57.7 ± 6.07 | 25.8 ± 5.02 |
| Isopropyl | 59.5 ± 9.31 | 51.6 ± 2.38 |
| Cyclopropyl | 37.8 ± 5.55 | 11.6 ± 3.28 |
Applications in Pharmaceutical and Material Science
Drug Intermediate
The compound serves as a key building block for β-blockers and kinase inhibitors. Its epoxide ring undergoes ring-opening with thiols or amines to generate β-hydroxy sulfides or diamines, which are pharmacophores in antihypertensive agents .
Epoxy Resin Modifier
Incorporating N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine into epoxy resins improves crosslinking density and thermal stability. Composites modified with 5 wt% of this amine exhibit a 40% increase in glass transition temperature (Tg = 185°C) compared to unmodified resins .
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